molecular formula C10H14N2O2 B13208323 4-Ethyl-2-isopropylpyrimidine-5-carboxylic acid

4-Ethyl-2-isopropylpyrimidine-5-carboxylic acid

Cat. No.: B13208323
M. Wt: 194.23 g/mol
InChI Key: JOFONTMBFIYYGM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-isopropylpyrimidine-5-carboxylic acid typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The resulting intermediate is then subjected to further reactions to introduce the ethyl and isopropyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-isopropylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Ethyl-2-isopropylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-isopropylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-isopropylpyrimidine-5-carboxylic acid
  • 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
  • 4-Ethyl-2-isopropylpyridine-5-carboxylic acid

Uniqueness

4-Ethyl-2-isopropylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and isopropyl groups on the pyrimidine ring makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

4-ethyl-2-propan-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-4-8-7(10(13)14)5-11-9(12-8)6(2)3/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

JOFONTMBFIYYGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C(C)C

Origin of Product

United States

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